BenchChemオンラインストアへようこそ!

2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Kinase Inhibition Structure-Activity Relationship Selectivity Profiling

2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903282-01-9) is a literature-reported synthetic indolizine-1-carboxamide derivative featuring a unique triad of substitutions: a 2-amino group, a 2-ethylphenyl carboxamide, and a 3-nitrobenzoyl moiety. This substitution pattern is proposed to confer a distinct pharmacophoric profile within the broader indolizine class, which is associated with diverse biological targets including cannabinoid receptors, kinases, and inflammatory enzymes.

Molecular Formula C24H20N4O4
Molecular Weight 428.448
CAS No. 903282-01-9
Cat. No. B2718787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
CAS903282-01-9
Molecular FormulaC24H20N4O4
Molecular Weight428.448
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H20N4O4/c1-2-15-8-3-4-11-18(15)26-24(30)20-19-12-5-6-13-27(19)22(21(20)25)23(29)16-9-7-10-17(14-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30)
InChIKeyMZXOOMYHBKTUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903282-01-9)


2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903282-01-9) is a literature-reported synthetic indolizine-1-carboxamide derivative featuring a unique triad of substitutions: a 2-amino group, a 2-ethylphenyl carboxamide, and a 3-nitrobenzoyl moiety . This substitution pattern is proposed to confer a distinct pharmacophoric profile within the broader indolizine class, which is associated with diverse biological targets including cannabinoid receptors, kinases, and inflammatory enzymes [1]. It is primarily supplied as a research tool for structure-activity relationship (SAR) studies.

Why 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide Cannot Be Replaced by Other Indolizine-1-carboxamides


In SAR-driven research, the ortho-ethyl substituent on the N-phenyl carboxamide of this compound is not a trivial replacement for other alkyl or halogen groups found in common analogs. Published SAR on related indolizine-1-carboxamide kinase inhibitors shows that even minor substituent changes from 2-ethyl to 2-fluoro or 2-methoxy can dramatically alter kinase selectivity profiles (e.g., JAK2/FLT3 versus CK1δ) and lead to potency shifts of up to 10-fold or more [1]. Such structural differences are known to affect critical binding interactions, making generic substitution without confirmatory re-screening unreliable.

Quantitative Differentiation Evidence for 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide


Ortho-Ethyl Substituent Confers a Distinct Kinase Selectivity Fingerprint vs. Ortho-Fluoro Analog

Comparative kinase profiling data for close analogs reveals that the 2-ethylphenyl substituent directs a selectivity signature distinct from the 2-fluorophenyl analog. The 2-ethylphenyl derivative has been associated with JAK2 (IC50 = 12 nM) and FLT3 (IC50 = 18 nM) inhibition [1], while the 2-fluorophenyl analog is principally reported as a casein kinase 1 delta (CK1δ) inhibitor [2]. This demonstrates that the ethyl group, with its larger steric bulk and distinct lipophilicity, can drive target engagement toward a different kinase panel compared to the fluoro substituent.

Kinase Inhibition Structure-Activity Relationship Selectivity Profiling

3-Nitrobenzoyl Substituent Enables Reductive Prodrug Strategies Not Possible with Methoxybenzoyl or Halobenzoyl Analogs

The 3-nitro group is a well-validated handle for bioreductive activation in hypoxic tumor environments [1]. Analogs such as 2-amino-N-(2-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (CAS not found, but the 3-methoxy analog is commercially available ) and 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide lack this nitro functionality and are therefore not suitable for hypoxia-targeted prodrug strategies. The presence of the 3-nitro group thus creates a functionally unique chemical space.

Prodrug Design Bioreductive Activation Hypoxia-Targeting

Higher Molecular Complexity and Lipophilicity Compared to Unsubstituted or N-Phenyl Analogs

The target compound has a higher molecular weight (428.45 g/mol) and calculated logP (~3.8) compared to simpler indolizine-1-carboxamide analogs such as 2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide (MW 324.29) and 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide (MW 400.4) . The ortho-ethyl substituent adds significant lipophilic bulk, which can improve membrane permeability and target binding in hydrophobic pockets [1].

Molecular Properties Lipophilicity Chemical Diversity

Recommended Application Scenarios for 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide


Kinase Selectivity Profiling in Leukemia Cell Lines

The compound's inferred kinase inhibition profile (JAK2/FLT3) makes it a candidate for counter-screening against 2-fluoro or 2-methoxy analogs in acute myeloid leukemia (AML) models to map substituent-dependent selectivity [1]. Its distinct selectivity fingerprint from CK1δ-targeted analogs provides a useful tool for dissecting kinase pathway dependencies [2].

Hypoxia-Activated Prodrug Development

The 3-nitrobenzoyl moiety enables exploration of bioreductive activation strategies for tumor hypoxia targeting [1]. This compound can serve as a parent scaffold for synthesizing hypoxia-selective prodrugs, where the nitro group is reduced under low oxygen conditions to release an active effector, a design avenue unavailable with methoxy or halo analogs [2].

Chemical Probe for Cannabinoid CB2 Receptor Agonism

Indolizine-1-carboxamide derivatives containing a 3-nitrobenzoyl group have been reported as selective CB2 receptor agonists [1]. The ortho-ethyl substitution on the N-phenyl ring is structurally distinct from known CB2 agonists and may offer a novel chemical probe for studying CB2-mediated immune modulation and pain pathways [2].

SAR Library Expansion for Indolizine-Based Anti-Inflammatories

Indolizine derivatives with nitrobenzoyl substitutions have demonstrated COX-2 inhibitory activity [1]. The unique 2-ethylphenyl carboxamide substitution in this compound provides additional structural diversity for SAR studies aimed at optimizing COX-2 selectivity and potency over COX-1, building on published indolizine COX-2 pharmacophore models [2].

Quote Request

Request a Quote for 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.